3'-p-Hydroxy Paclitaxel

Catalog No.
S14365529
CAS No.
M.F
C47H51NO15
M. Wt
869.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-p-Hydroxy Paclitaxel

Product Name

3'-p-Hydroxy Paclitaxel

IUPAC Name

[(1S,2S,3S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C47H51NO15

Molecular Weight

869.9 g/mol

InChI

InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-17-19-30(51)20-18-27)48-41(55)28-13-9-7-10-14-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31-,32-,33+,35-,36+,37+,38+,40-,45+,46-,47+/m0/s1

InChI Key

XKSMHFPSILYEIA-YUKVPPSFSA-N

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

3'-p-Hydroxy Paclitaxel is a metabolite of the well-known chemotherapeutic agent Paclitaxel, which is primarily used in the treatment of various cancers, including ovarian and breast cancer. The chemical formula for 3'-p-Hydroxy Paclitaxel is C₄₇H₅₁NO₁₅, and it is characterized by the presence of a hydroxyl group at the 3' position of the phenyl ring. This modification alters its pharmacological properties compared to the parent compound, impacting its efficacy and metabolism in biological systems .

3'-p-Hydroxy Paclitaxel is formed through metabolic reactions involving the cytochrome P450 enzyme system, particularly via hydroxylation processes. The major reaction pathways include:

  • Hydroxylation: The conversion of Paclitaxel to 3'-p-Hydroxy Paclitaxel occurs mainly in the liver, where enzymes such as CYP2C8 and CYP3A4 facilitate this transformation .
  • Further Metabolism: Once formed, 3'-p-Hydroxy Paclitaxel can undergo additional metabolic reactions, including conjugation with glucuronic acid or sulfation, which may influence its pharmacokinetics and biological activity .

The biological activity of 3'-p-Hydroxy Paclitaxel is significantly influenced by its structural modifications compared to Paclitaxel. While it retains some anticancer properties, studies indicate that it is less potent than the parent compound. Key aspects of its biological activity include:

  • Microtubule Stabilization: Similar to Paclitaxel, 3'-p-Hydroxy Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their stabilization and preventing disassembly. This action disrupts normal cell cycle progression and can lead to apoptosis in cancer cells .
  • Reduced Efficacy: Research suggests that 3'-p-Hydroxy Paclitaxel exhibits lower cytotoxicity against certain cancer cell lines compared to Paclitaxel, indicating that while it has some therapeutic potential, its effectiveness may be limited .

The synthesis of 3'-p-Hydroxy Paclitaxel can be approached through various methods:

  • Biotransformation: The most common method involves metabolic conversion from Paclitaxel using liver microsomes or isolated enzymes from human or animal sources. This method mimics natural metabolism and yields the hydroxylated product efficiently .
  • Chemical Synthesis: Although less common due to complexity, synthetic routes can be developed that involve selective hydroxylation of specific positions on the Paclitaxel structure. This may involve advanced organic chemistry techniques such as using reagents that facilitate regioselective hydroxylation .

3'-p-Hydroxy Paclitaxel has potential applications in several areas:

  • Pharmacological Research: As a metabolite of interest, it serves as a valuable tool for understanding the metabolism and pharmacokinetics of Paclitaxel in clinical settings.
  • Cancer Treatment Exploration: Investigating its efficacy in combination therapies or as part of drug formulations may provide insights into optimizing treatment regimens for patients who exhibit resistance to standard therapies .

Studies on interactions involving 3'-p-Hydroxy Paclitaxel reveal important insights into its pharmacological profile:

  • Drug Interactions: Like its parent compound, 3'-p-Hydroxy Paclitaxel may interact with other medications metabolized by cytochrome P450 enzymes. Such interactions can affect drug clearance and therapeutic outcomes .
  • Metabolite Profiling: Research has shown that understanding how this metabolite interacts with various biological systems can help predict patient responses to therapy and inform dosing strategies .

Several compounds are structurally or functionally similar to 3'-p-Hydroxy Paclitaxel. These include:

  • Paclitaxel: The parent compound known for its potent anticancer effects.
  • 6α-Hydroxy Paclitaxel: Another metabolite with distinct pharmacological properties.
  • 6α,3'-p-Dihydroxy Paclitaxel: A dual-hydroxylated derivative that may exhibit different biological activities.
CompoundStructural FeaturesBiological Activity
3'-p-Hydroxy PaclitaxelHydroxyl group at 3' positionLower potency than Paclitaxel
PaclitaxelOriginal compoundHigh potency as an anticancer agent
6α-Hydroxy PaclitaxelHydroxyl group at C6αReduced efficacy compared to parent
6α,3'-p-Dihydroxy PaclitaxelHydroxyl groups at C6α and 3'Potentially unique pharmacological profile

The uniqueness of 3'-p-Hydroxy Paclitaxel lies in its specific hydroxylation pattern, which influences both its metabolic pathways and interaction with cellular targets compared to other similar compounds. Understanding these differences is crucial for developing targeted therapies and improving clinical outcomes in cancer treatment .

The identification of 3'-p-hydroxy paclitaxel emerged from systematic investigations into paclitaxel’s metabolic pathways during the 1990s. Initial studies revealed that paclitaxel undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2C8. Researchers first isolated 3'-p-hydroxy paclitaxel from human liver microsomal incubations, characterizing it as a product of para-hydroxylation at the 3' position of the phenylisoserine side chain. This modification introduced a polar hydroxyl group (-OH) without altering the taxane core structure essential for microtubule stabilization.

Early pharmacokinetic studies demonstrated that 3'-p-hydroxy paclitaxel accounts for approximately 15–20% of paclitaxel’s metabolic clearance in humans. The metabolite’s discovery coincided with growing recognition of pharmacogenetic variability in drug metabolism, particularly polymorphisms in CYP3A4 that influence paclitaxel biotransformation rates. Structural elucidation efforts confirmed that the hydroxylation occurs stereospecifically, preserving the parent compound’s spatial configuration critical for tubulin binding.

Table 1: Comparative Molecular Properties of Paclitaxel and 3'-p-Hydroxy Paclitaxel
PropertyPaclitaxel3'-p-Hydroxy Paclitaxel
Molecular FormulaC47H51NO14C47H51NO15
Molecular Weight (g/mol)853.9869.9
Hydrogen Bond Donors78
LogP (Predicted)3.12.7

Academic Significance in Antineoplastic Pharmacodynamics

3'-p-Hydroxy paclitaxel’s pharmacological relevance stems from its dual role as both a metabolic byproduct and an active species with microtubule-stabilizing properties. In vitro assays demonstrate that the metabolite binds β-tubulin subunits with approximately 30–40% of paclitaxel’s affinity, sufficient to inhibit microtubule depolymerization at micromolar concentrations. This activity correlates with observed cytotoxic effects in MCF-7 breast cancer and A549 lung adenocarcinoma cell lines, though requiring 3–5 fold higher concentrations than paclitaxel to achieve equivalent growth inhibition.

Recent studies utilizing deuterated analogs (e.g., 3'-p-hydroxy paclitaxel-d5) have clarified the metabolite’s pharmacokinetic behavior through stable isotope tracing. These investigations reveal:

  • Tissue Distribution: Preferential accumulation in liver and kidney tissues compared to paclitaxel’s broader distribution
  • Elimination Half-Life: Reduced to 8–12 hours versus 20–35 hours for the parent drug
  • Plasma Protein Binding: 89–92% versus 95–98% for paclitaxel, correlating with increased free fraction
Table 2: Key Research Findings on 3'-p-Hydroxy Paclitaxel
Study FocusMethodologyKey Result
Metabolic StabilityHuman hepatocyte incubationt1/2 = 2.8 ± 0.4 h vs. 6.2 h for paclitaxel
Tubulin BindingFluorescence anisotropyKd = 1.7 μM vs. 0.4 μM for paclitaxel
CYP InhibitionRecombinant enzyme assayIC50 > 50 μM for CYP3A4

The metabolite’s reduced potency is counterbalanced by its role in sustaining antimicrotubule effects during paclitaxel’s elimination phase. Pharmacodynamic modeling suggests that 3'-p-hydroxy paclitaxel contributes 12–18% of the total microtubule-stabilizing activity in plasma 24 hours post-infusion. This prolonged activity may explain clinical observations of residual efficacy in patients with rapid paclitaxel clearance.

Current research priorities include elucidating structure-activity relationships through analogs with modified hydroxylation patterns and developing sensitive LC-MS/MS assays to quantify the metabolite in therapeutic drug monitoring. These efforts aim to optimize paclitaxel dosing regimens while accounting for interpatient metabolic variability.

Microtubule Interaction Dynamics Relative to Parent Compound

The microtubule-stabilizing properties of 3'-p-Hydroxy Paclitaxel demonstrate both similarities and crucial differences when compared to paclitaxel. While the compound retains the fundamental taxane core structure essential for microtubule binding, the addition of the hydroxyl group at the 3'-position significantly alters its binding affinity and stabilization characteristics [8].

Tubulin Binding Affinity Modifications

Research has demonstrated that 3'-p-Hydroxy Paclitaxel exhibits substantially reduced tubulin binding affinity compared to its parent compound. Specifically, the metabolite shows approximately 94% reduced tubulin binding affinity, retaining only about 6% of paclitaxel's binding strength [8]. This dramatic reduction in binding affinity correlates with the structural modification introduced by the hydroxyl group, which appears to interfere with the optimal positioning of the molecule within the taxane binding site on β-tubulin.

The taxane binding site, located on the luminal side of assembled microtubules, accommodates paclitaxel through a complex network of hydrophobic interactions and hydrogen bonding [9] [10]. The introduction of the hydroxyl group at the 3'-position creates additional polarity that disrupts the hydrophobic interactions critical for high-affinity binding. This modification affects the molecule's ability to form the stabilizing interactions that characterize paclitaxel's mechanism of action [10].

Microtubule Stabilization Mechanisms

Despite reduced binding affinity, 3'-p-Hydroxy Paclitaxel retains the capacity to stabilize microtubules through similar mechanisms as paclitaxel, albeit with diminished efficacy. The compound maintains the ability to prevent microtubule depolymerization and promote tubulin polymerization, though higher concentrations are required to achieve comparable effects [11] [8].

The stabilization process involves binding to the N-terminal region of β-tubulin, where the compound interacts with key residues including His227, Phe270, and Thr274 [12]. However, the altered binding pose resulting from the 3'-hydroxyl group modification leads to suboptimal interactions with these critical residues, explaining the reduced stabilization efficacy.

Lattice Expansion and Structural Effects

Similar to paclitaxel, 3'-p-Hydroxy Paclitaxel induces longitudinal expansion of the microtubule lattice upon binding. This expansion results from displacement of the βS9-βS10 loop, which promotes lattice stretching [9] [10]. Importantly, this lattice expansion occurs independently of the compound's ability to stabilize microtubules, as it has been observed even with the biologically inactive baccatin III core [9].

The structural modifications introduced by the 3'-hydroxyl group appear to influence the extent of lattice expansion, though the precise quantitative differences compared to paclitaxel remain to be fully characterized. The expansion contributes to the disruption of normal microtubule dynamics, albeit to a lesser extent than observed with the parent compound.

Apoptotic Pathway Modulation in Neoplastic Cell Lines

The apoptotic mechanisms induced by 3'-p-Hydroxy Paclitaxel in neoplastic cells involve complex cascades of biochemical events that share fundamental similarities with paclitaxel-induced apoptosis while exhibiting distinct temporal and quantitative differences. Understanding these mechanisms is crucial for elucidating the compound's therapeutic potential and optimizing its clinical application.

Caspase-Mediated Apoptotic Cascades

3'-p-Hydroxy Paclitaxel triggers apoptosis through both intrinsic and extrinsic pathways, with caspase activation serving as a central mechanism. The compound induces activation of multiple caspases in a temporally coordinated manner, beginning with initiator caspases and progressing to executor caspases [13] [14] [15].

Caspase-3 activation represents the primary executor mechanism, typically occurring 12-24 hours after treatment initiation. This activation leads to the cleavage of critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), which serves as a hallmark of apoptotic progression [13] [15]. The temporal sequence of caspase-3 activation in 3'-p-Hydroxy Paclitaxel-treated cells follows a similar pattern to paclitaxel, though the magnitude of activation may be reduced due to the compound's lower binding affinity.

Caspase-8 activation occurs earlier in the apoptotic cascade, typically within 12-16 hours of treatment, indicating involvement of the extrinsic apoptotic pathway [13] [16] [17]. This activation suggests that 3'-p-Hydroxy Paclitaxel may trigger death receptor-mediated signaling pathways in addition to its direct effects on microtubules.

Caspase-9 activation follows caspase-8 activation, occurring at 16-24 hours post-treatment, representing the intrinsic mitochondrial apoptotic pathway [13] [16] [17]. This temporal progression suggests that 3'-p-Hydroxy Paclitaxel initiates apoptosis through extrinsic mechanisms that subsequently activate intrinsic pathways through crosstalk mechanisms.

Mitochondrial Pathway Involvement

The intrinsic apoptotic pathway plays a crucial role in 3'-p-Hydroxy Paclitaxel-induced cell death. The compound affects mitochondrial membrane integrity and induces the release of cytochrome c, though these effects typically occur later in the apoptotic process, generally 24-48 hours after treatment initiation [18] [15] [17].

The involvement of BCL-2 family proteins represents a critical component of the mitochondrial pathway. 3'-p-Hydroxy Paclitaxel treatment leads to BCL-2 phosphorylation, which occurs at 16-24 hours post-treatment [19] [20]. This phosphorylation, mediated by c-Jun N-terminal kinase (JNK) activation, results in the inactivation of BCL-2's anti-apoptotic function and promotes the release of pro-apoptotic factors from mitochondria.

BAX upregulation and activation occur concurrently with BCL-2 phosphorylation, typically at 16-24 hours after treatment [18] [21] [22]. BAX activation is particularly significant as it represents a key determinant of apoptotic progression. Studies have demonstrated that BAX is essential for paclitaxel-induced apoptosis, and cells lacking functional BAX exhibit significant resistance to treatment. The same mechanisms likely apply to 3'-p-Hydroxy Paclitaxel, though the extent of BAX involvement may be proportionally reduced due to the compound's lower potency.

Cell Cycle Arrest and Apoptotic Induction

3'-p-Hydroxy Paclitaxel induces G2/M phase cell cycle arrest as its primary mechanism of action, occurring within 8-12 hours of treatment initiation [13] [14] [23]. This arrest results from the compound's ability to stabilize microtubules and prevent proper spindle formation during mitosis, leading to activation of the spindle checkpoint.

The cell cycle arrest serves as both a direct mechanism of growth inhibition and a trigger for apoptotic pathways. Prolonged mitotic arrest activates various stress response pathways, including p53-dependent and p53-independent mechanisms, that ultimately lead to apoptotic cell death [13] [14].

The relationship between cell cycle arrest and apoptotic induction is complex, as some cells may undergo apoptosis independently of prior mitotic arrest. Short-pulse exposures to 3'-p-Hydroxy Paclitaxel can induce apoptosis with minimal cell cycle arrest, suggesting that the compound may activate apoptotic pathways through mechanisms independent of microtubule stabilization [24].

DNA Fragmentation and Late Apoptotic Events

DNA fragmentation represents a late apoptotic marker that occurs 24-48 hours after 3'-p-Hydroxy Paclitaxel treatment [13] [15]. This fragmentation results from the activation of endonucleases downstream of caspase activation and represents the final stages of the apoptotic process.

The kinetics of DNA fragmentation in 3'-p-Hydroxy Paclitaxel-treated cells follow a cumulative pattern, with the extent of fragmentation increasing progressively over time. This pattern differs from the rapid DNA fragmentation observed with some other apoptotic stimuli, reflecting the compound's mechanism of action through microtubule stabilization and subsequent cell cycle arrest.

Concentration-Dependent Effects

The apoptotic effects of 3'-p-Hydroxy Paclitaxel demonstrate clear concentration dependence, with higher concentrations required to achieve comparable effects to paclitaxel due to the reduced binding affinity. The compound's cytotoxicity is generally reduced compared to the parent compound, necessitating higher concentrations to achieve similar therapeutic outcomes [11].

This concentration dependence affects both the temporal progression of apoptotic events and the proportion of cells undergoing apoptosis. Lower concentrations may primarily induce cell cycle arrest with minimal apoptotic induction, while higher concentrations trigger the full apoptotic cascade with kinetics similar to paclitaxel treatment.

XLogP3

2.1

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

5

Exact Mass

869.32586992 g/mol

Monoisotopic Mass

869.32586992 g/mol

Heavy Atom Count

63

Metabolism Metabolites

3'-p-Hydroxy Paclitaxel is a known human metabolite of taxol.

Dates

Last modified: 08-10-2024

Explore Compound Types